molecular formula C23H20ClN3O B5969754 (2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B5969754
M. Wt: 389.9 g/mol
InChI Key: VHCZEXAGRDIZDB-UYRXBGFRSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyrrole ring, making it a subject of interest for scientific research.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-15-6-4-5-7-22(15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-21-10-8-20(24)9-11-21/h4-13H,1-3H3,(H,26,28)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZEXAGRDIZDB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pyrrole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylideneamino]-3,4-dihydro-1(2H)-naphthalenone hydrobromide
  • (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone

Uniqueness

Compared to similar compounds, (2Z)-N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide stands out due to its unique combination of functional groups. The presence of the cyano group and the specific arrangement of the pyrrole ring contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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